1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C9H13F3O2. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which is further bonded to a carboxylic acid group. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with trifluoroethyl iodide in the presence of a strong base, followed by oxidation to form the carboxylic acid. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclohexane ring. The unique presence of the trifluoroethyl group in this compound imparts distinct chemical properties and reactivity compared to these similar compounds.
Properties
Molecular Formula |
C9H13F3O2 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)6-8(7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14) |
InChI Key |
BWDVRAXCTGNGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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